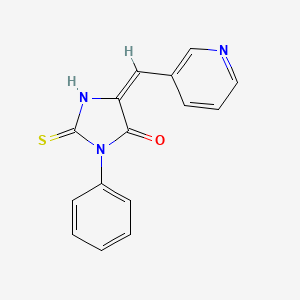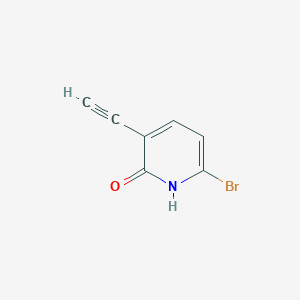
(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features both imidazolidinone and thioxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of a phenyl-substituted imidazolidinone with a pyridine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidazolidinone ring can be reduced to form a dihydroimidazolidinone.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazolidinones.
Substitution: Halogenated derivatives or substituted phenyl/pyridine rings.
Wissenschaftliche Forschungsanwendungen
(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5E)-3-phenyl-5-(pyridin-2-ylmethylidene)-2-thioxoimidazolidin-4-one
- (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-thioxoimidazolidin-4-one
- (5E)-3-phenyl-5-(quinolin-3-ylmethylidene)-2-thioxoimidazolidin-4-one
Uniqueness
(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and selectivity for certain molecular targets. This structural feature can result in distinct biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C15H11N3OS |
|---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H11N3OS/c19-14-13(9-11-5-4-8-16-10-11)17-15(20)18(14)12-6-2-1-3-7-12/h1-10H,(H,17,20)/b13-9+ |
InChI-Schlüssel |
ZBLKGKCJHRJOTA-UKTHLTGXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/NC2=S |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)







